molecular formula C16H27BrN2O B1680413 Lidocaine N-ethyl bromide CAS No. 24003-58-5

Lidocaine N-ethyl bromide

Cat. No. B1680413
CAS RN: 24003-58-5
M. Wt: 343.3 g/mol
InChI Key: DLHMKHREUTXMCH-UHFFFAOYSA-N
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Description

Lidocaine N-ethyl bromide is an analytical standard used for drug analysis . It is a quaternary derivative of lidocaine . It is not membrane permeable and blocks both fast Na+ dependent action potentials and voltage-dependent, non-inactivating Na+ conductance .


Synthesis Analysis

While specific synthesis details for Lidocaine N-ethyl bromide were not found, a study on the synthesis and analgesic properties of Lidocaine derivatives with substituted Aminobenzothiazoles was identified . This study discusses the synthesis of new aminobenzothiazole analogues by changing the amine moiety of Lidocaine .


Molecular Structure Analysis

The empirical formula for Lidocaine N-ethyl bromide is C16H27BrN2O . The molecular weight is 343.30 .

Scientific Research Applications

Targeting Sodium Channel Blockers into Nociceptors

Lidocaine N-ethyl bromide (QX-314), a derivative of lidocaine, has been studied for its potential to produce long-duration analgesia by targeting nociceptive sensory neurons. This derivative is co-administered with a TRPV1 agonist, potentially using lidocaine itself, to selectively target pain receptors and create a long-lasting local analgesic effect (Roberson et al., 2011).

Alveolar Epithelial Fluid Clearance

Research indicates that lidocaine N-ethyl bromide quaternary salt (QX-314), an analog of lidocaine, impacts alveolar fluid clearance. This study explored the effects of lidocaine on alveolar edema resolution, revealing that intravenous administration of lidocaine N-ethyl bromide quaternary salt reduced alveolar fluid clearance, which could have clinical implications in patients with cardiac disease or during the perioperative period (Laffon et al., 2002).

Pain and Itch Relief

Lidocaine N-ethyl bromide has been shown to provide relief from pain and itch in experimental models. A study using formalin-induced nociception and kappa opioid antagonist-induced scratching models in mice found that local intradermal pretreatment with lidocaine N-ethyl bromide antagonized behavioral responses induced by pain and itch, and prevented c-fos expression, a marker of neuronal activity (Inan et al., 2009).

Cellular Entry and Nerve Block

Lidocaine N-ethyl bromide (QX-314) facilitates selective nerve block when combined with TRPV1 channel activators. A study examining local anaesthetics for their capacity to activate TRP channels found that lidocaine N-ethyl bromide, when combined with certain anaesthetics, can create differential nerve block, providing selective pain relief (Brenneis et al., 2014).

Anti-Inflammatory Activity

Lidocaine's anti-inflammatory effects have been observed, particularly in its action on human T cells. The drug was found to inhibit interleukin and TNF-α secretion, reducing nuclear factor-κB signalling. This suggests that lidocaine's anti-inflammatory effects might be mediated by inhibiting T cell proliferation and cytokine secretion, independent of cell death (Lahat et al., 2008).

Sciatic Nerve Blockade and Liposome Interaction

A study on rats demonstrated that N-methyl bromide of lidocaine (QX-314), in combinationwith anionic, cationic, or neutral liposomes, affected sciatic nerve blockade. Anionic liposomes substantially prolonged the duration of sensory and motor blocks induced by QX-314, suggesting a potential approach for improving postoperative pain management. The study indicates that liposome-induced enhancement in cellular uptake of QX-314 may underlie its in vivo effects (Yin et al., 2016).

Antipruritic Properties

Lidocaine N-ethyl bromide has shown antipruritic properties, suggesting its potential clinical testing against pruritic states. This was demonstrated through its antagonizing effect on both formalin-induced pain and kappa opioid antagonist-induced scratching in mice models (Inan et al., 2009).

Cytokine Production and T Cell Proliferation

Lidocaine exhibits a dose-dependent inhibition of cytokine production in T cells, suggesting its potential utility in immunomodulation. The inhibition of IL-2 and TNF-α secretion by lidocaine, along with reduced NF-κB signalling, indicates a significant impact on T cell function and inflammatory responses (Lahat et al., 2008).

Impact on Cellular Physiology

Lidocaine has been found to alter cellular physiology in various studies. For instance, its effects on alveolar fluid clearance indicate a potential impact on pulmonary function, which could be crucial in clinical scenarios like managing pulmonary edema or during surgeries (Laffon et al., 2002).

Safety And Hazards

Lidocaine N-ethyl bromide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Quaternary Lidocaine derivatives like Lidocaine N-ethyl bromide have shown potential in producing long-lasting local analgesia . Future research may focus on exploiting this property for clinical use .

properties

IUPAC Name

[2-(2,6-dimethylanilino)-2-oxoethyl]-triethylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O.BrH/c1-6-18(7-2,8-3)12-15(19)17-16-13(4)10-9-11-14(16)5;/h9-11H,6-8,12H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHMKHREUTXMCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC(=O)NC1=C(C=CC=C1C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001018052
Record name Ethanaminium, 2-[(2,6-dimethylphenyl)amino]-N,N,N-triethyl-2-oxo-, bromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500460
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Lidocaine N-ethyl bromide

CAS RN

24003-58-5, 21306-56-9
Record name QX-314 bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024003585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanaminium, 2-[(2,6-dimethylphenyl)amino]-N,N,N-triethyl-2-oxo-, bromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lidocaine N-ethyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QX-314 BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OYF1S84EN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,090
Citations
M Laffon, C Jayr, P Barbry, Y Wang… - The Journal of the …, 2002 - pubs.asahq.org
… To determine whether lidocaine acted predominantly on the apical or basal surface, we also used QX314, lidocaine n-ethyl bromide quaternary salt, an analog of lidocaine, which is …
Number of citations: 33 pubs.asahq.org
S Inan, NJ Dun, A Cowan - European journal of pharmacology, 2009 - Elsevier
… In the present study, we compared the effects of locally administered lidocaine N-ethyl bromide (peripherally restricted lidocaine) on pain and itch stimuli using formalin-induced …
Number of citations: 32 www.sciencedirect.com
DP Roberson, AM Binshtok, F Blasl… - British journal of …, 2011 - Wiley Online Library
… BACKGROUND AND PURPOSE We have developed a strategy to target the permanently charged lidocaine derivative lidocaine N-ethyl bromide (QX-314) selectively into nociceptive …
Number of citations: 95 bpspubs.onlinelibrary.wiley.com
RC Roveroni, CA Parada, M Cecılia, FA Veiga… - Pain, 2001 - Elsevier
… In another set of experiments, the effect on the nociceptive response of blockade of peripheral inputs was studied by the co-application of 2% lidocaine N-ethyl bromide quaternary salt (…
Number of citations: 212 www.sciencedirect.com
LY Liu-Allison, RA Hui… - Annals of Clinical & …, 1997 - Assoc Clin Scientists
… ND Lidocaine-N-ethyl bromide … For bupivacaine, lidocaine-N-ethyl bromide, mepivacaine and procainamide the cross-reactivity was greater in the presence of lidocaine. …
Number of citations: 3 www.annclinlabsci.org
MCG Oliveira, CA Parada, MCFA Veiga… - European Journal of …, 2005 - Elsevier
… Application of α,β-meATP into the TMJ region of rats produced significant nociceptive responses that were significantly reduced by the co-application of lidocaine N-ethyl bromide …
Number of citations: 83 www.sciencedirect.com
C Brenneis, K Kistner, M Puopolo, S Jo… - British journal of …, 2014 - Wiley Online Library
… Selective nociceptor fibre block is achieved by introducing the cell membrane impermeant sodium channel blocker lidocaine N-ethyl bromide (QX-314) through transient receptor …
Number of citations: 61 bpspubs.onlinelibrary.wiley.com
N Mecum, R Russell, J Havelin… - … Ophthalmology & Visual …, 2019 - iovs.arvojournals.org
… Co-administration of the topical anesthetic lidocaine N-ethyl bromide (QX-314, 0.5% w/v) and lidocaine (2% w/v) was used to examine the role of corneal afferents in producing …
Number of citations: 0 iovs.arvojournals.org
SD Logan, AE Pickering, IC Gibson… - The Journal of …, 1996 - Wiley Online Library
… The spikelets were inhibited by TTX and anaesthetics such as a-chloralose but not by the intracellular application of lidocaine N-ethyl bromide (QX-314). By stimulating the ventral roots …
Number of citations: 97 physoc.onlinelibrary.wiley.com
NA Lambert, WA Wilson - Journal of Neurophysiology, 1993 - journals.physiology.org
… The effect of THA on presynaptic GABA, receptor-mediated responses was studied in neurons perfused internally with Cs’ and lidocaine N-ethyl bromide (QX-3 14) which blocked post…
Number of citations: 55 journals.physiology.org

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